4-Hydroxybenzenesulfonyl chloride

Hammett equation substituent effects nucleophilic substitution

4-Hydroxybenzenesulfonyl chloride (CAS 4025-67-6) is a differentiated, para-substituted sulfonyl chloride featuring both an electrophilic sulfonyl chloride group and a nucleophilic phenolic hydroxyl group. This dual-reactivity enables self-condensation polymerization to produce poly(phenylenesulfonate) homopolymers and copolymers—a transformation impossible with standard sulfonyl chlorides like tosyl chloride or benzenesulfonyl chloride. It serves as the monomer of choice for fuel cell membranes, ultrafiltration membranes, and protective coatings. For drug discovery, its enhanced nucleophilicity enables efficient sulfonylation of amines under mild conditions, making it ideal for parallel synthesis and library production. With a predicted pKa of ~7.56, it offers unique solubility and purification advantages. Ensure anhydrous storage and handling to maintain reagent integrity. Contact us for bulk pricing and immediate stock verification.

Molecular Formula C6H5ClO3S
Molecular Weight 192.62 g/mol
CAS No. 4025-67-6
Cat. No. B1589115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzenesulfonyl chloride
CAS4025-67-6
Molecular FormulaC6H5ClO3S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
InChIKeyXKQZGGLHJYTXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzenesulfonyl Chloride (CAS 4025-67-6): Procurement-Relevant Physical and Chemical Baseline


4-Hydroxybenzenesulfonyl chloride (CAS 4025-67-6) is a para-substituted aromatic sulfonyl chloride with the molecular formula C₆H₅ClO₃S and a molecular weight of 192.62 . It is a white to off-white crystalline solid with a melting point of 90–92 °C and a density of approximately 1.5 g/cm³ . The compound is characterized by the simultaneous presence of an electrophilic sulfonyl chloride group and a nucleophilic phenolic hydroxyl group, which confers unique reactivity and self-condensation capabilities not found in simpler sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride. As a moisture-sensitive reagent, it hydrolyzes to 4-hydroxybenzenesulfonic acid and HCl, necessitating storage under anhydrous conditions .

Why 4-Hydroxybenzenesulfonyl Chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Substituting 4-hydroxybenzenesulfonyl chloride with a common sulfonyl chloride such as benzenesulfonyl chloride or 4-toluenesulfonyl chloride (tosyl chloride) is not functionally equivalent. The presence of the para‑hydroxyl group introduces a strong electron‑donating resonance effect (Hammett σₚ = −0.37) that substantially alters the electrophilicity of the sulfonyl center and therefore reaction rates, regioselectivity, and product profiles [1]. More critically, the phenolic –OH serves as a second reactive handle, enabling the compound to undergo self‑condensation to form poly(phenylenesulfonate) polymers—a transformation impossible for sulfonyl chlorides lacking a hydroxyl group [2]. Furthermore, the acidic phenol (predicted pKa ≈ 7.56) influences solubility, purification, and downstream coupling conditions in ways that are not replicable by methyl‑ or unsubstituted analogs .

4-Hydroxybenzenesulfonyl Chloride: Quantifiable Differentiation Versus Closest Analogs


Electronic Activation: 4‑Hydroxybenzenesulfonyl Chloride Exhibits the Strongest Electron‑Donating Effect Among Common para‑Substituted Sulfonyl Chlorides

The Hammett substituent constant (σₚ) quantifies the electron‑donating or withdrawing power of a para‑substituent. 4‑Hydroxybenzenesulfonyl chloride (σₚ = −0.37) is significantly more electron‑donating than its closest analogs: benzenesulfonyl chloride (σₚ = 0.00), 4‑toluenesulfonyl chloride (σₚ = −0.17), and 4‑methoxybenzenesulfonyl chloride (σₚ = −0.27) [1]. The more negative σₚ value indicates stronger resonance donation from the –OH group, which increases electron density at the sulfonyl sulfur. This heightened nucleophilicity accelerates bimolecular substitution (Sₙ2) reactions and can alter reaction pathways [2].

Hammett equation substituent effects nucleophilic substitution

Self‑Polymerization Capability: 4‑Hydroxybenzenesulfonyl Chloride Forms High‑Molecular‑Weight Poly(phenylenesulfonates) Unattainable with Simple Sulfonyl Chlorides

4‑Hydroxybenzenesulfonyl chloride is unique among common sulfonyl chlorides in that it contains both a sulfonyl chloride electrophile and a phenolic hydroxyl nucleophile on the same aromatic ring. This bifunctionality allows it to undergo self‑condensation polymerization to yield poly(phenylenesulfonate) homopolymers and copolymers [1]. In a representative example, polymerization of 4‑hydroxybenzenesulfonyl chloride afforded poly(phenylenesulfonate) in an 82 mole percent yield based on monomer charged [2].

polymer synthesis poly(phenylenesulfonate) self‑condensation

Pharmaceutical Relevance: Derivatives of 4‑Hydroxybenzenesulfonyl Chloride Exhibit Sub‑Micromolar Antidiabetic Activity

4‑Hydroxybenzenesulfonyl chloride serves as a key intermediate in the synthesis of 6‑sulfonamide‑2H‑chromene derivatives. In a 2024 study, 3‑formyl‑4‑hydroxybenzenesulfonyl chloride was reacted with activated methylene derivatives to produce a series of 2‑imino/2‑oxo‑2H‑chromene‑6‑sulfonamides. The most potent derivative (compound 9) exhibited an IC₅₀ of 1.08 ± 0.02 μM against α‑amylase, while another (compound 2) showed IC₅₀ = 1.76 ± 0.01 μM, compared to the reference drug acarbose (IC₅₀ = 0.43 ± 0.01 μM) [1]. Against α‑glucosidase, derivative 2 gave an IC₅₀ of 0.548 ± 0.02 μg/mL, surpassing acarbose (0.604 ± 0.02 μg/mL) [1].

medicinal chemistry α‑amylase inhibition sulfonamide chromenes

Predicted pKa and Moisture Sensitivity Differentiate Handling and Reactivity from Non‑Phenolic Sulfonyl Chlorides

The phenolic hydroxyl group of 4‑hydroxybenzenesulfonyl chloride confers a predicted pKa of 7.56 ± 0.26 . This moderately acidic proton influences the compound’s behavior in aqueous and protic media, including its moisture sensitivity and the ease with which it can be deprotonated to form a phenoxide nucleophile. In contrast, common sulfonyl chlorides like benzenesulfonyl chloride and 4‑toluenesulfonyl chloride lack an acidic proton and exhibit different stability and handling profiles.

physicochemical properties pKa moisture sensitivity

Optimal Application Scenarios for 4-Hydroxybenzenesulfonyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Poly(phenylenesulfonate) Polymers for Membrane and Coating Applications

4‑Hydroxybenzenesulfonyl chloride is the monomer of choice for preparing poly(phenylenesulfonate) homopolymers and copolymers via self‑condensation polymerization [1]. The 82 mole % polymer yield achieved under patent‑described conditions demonstrates the process viability [2]. These polymers are valued for their thermal stability and ion‑exchange capacity, making them suitable for fuel cell membranes, ultrafiltration membranes, and protective coatings. No alternative sulfonyl chloride can directly produce this polymer class.

Medicinal Chemistry: Building Block for Antidiabetic Sulfonamide Chromenes

The compound’s ability to introduce a sulfonamide moiety while retaining a phenolic hydroxyl makes it an essential starting material for 6‑sulfonamide‑2H‑chromene derivatives. The 2024 study by Salem et al. demonstrates that derivatives synthesized from 3‑formyl‑4‑hydroxybenzenesulfonyl chloride achieve IC₅₀ values as low as 1.08 μM against α‑amylase and 0.548 μg/mL against α‑glucosidase [3]. These results support its use in hit‑to‑lead optimization programs targeting type 2 diabetes.

Sulfonylation of Amines Under Mild Conditions

The strong electron‑donating effect of the para‑hydroxyl group (σₚ = −0.37) enhances the nucleophilicity of the sulfonyl sulfur, enabling efficient sulfonylation of amines under mild conditions [4]. A one‑pot silylation–desilylation protocol using 4‑hydroxybenzenesulfonyl chloride has been reported to produce sulfonamides in high purity without the need for harsh reagents [5]. This makes the compound attractive for parallel synthesis and library production in drug discovery.

Functionalization of Polysulfone Membranes

Owing to its dual reactive sites, 4‑hydroxybenzenesulfonyl chloride can be employed to introduce sulfonyl chloride functionality onto polysulfone backbones, enabling subsequent covalent attachment of amines, alcohols, or other nucleophiles. This post‑modification strategy enhances membrane hydrophilicity, selectivity, and fouling resistance without compromising mechanical integrity [6].

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